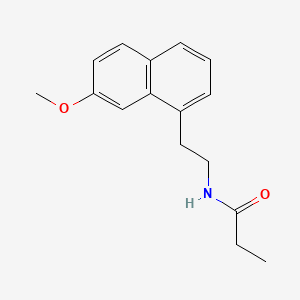

Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Description

Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, is a synthetic amide derivative featuring a naphthalene core substituted with a methoxy group at the 7-position and a propanamide-linked ethyl chain.

- Molecular Formula: Hypothesized as C₁₆H₁₉NO₂ (based on acetamide analog Agomelatine, C₁₅H₁₇NO₂ , with an additional methylene group).

- Molecular Weight: ~257.33 g/mol (calculated).

- Key Features: 7-Methoxy-naphthalene: Influences lipophilicity and receptor binding, critical in melatonin receptor interactions .

- Synthesis: Likely involves DCC-mediated coupling of 2-(7-methoxy-1-naphthalenyl)ethylamine with propanoic acid derivatives, analogous to methods used for similar compounds .

Properties

CAS No. |

138112-79-5 |

|---|---|

Molecular Formula |

C16H19NO2 |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

N-[2-(7-methoxynaphthalen-1-yl)ethyl]propanamide |

InChI |

InChI=1S/C16H19NO2/c1-3-16(18)17-10-9-13-6-4-5-12-7-8-14(19-2)11-15(12)13/h4-8,11H,3,9-10H2,1-2H3,(H,17,18) |

InChI Key |

AGFPIMUSQHDOJP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Zinc Chloride/Potassium Borohydride Reduction of 2-(7-Methoxy-1-Naphthyl)Acetamide

This two-step method achieves an 85% yield through reductive amination (Table 1):

Step 1: Solvent-Mediated Activation

A mixture of 2-(7-methoxy-1-naphthyl)acetamide (0.167 mol), zinc chloride (0.25–0.335 mol), and potassium borohydride (0.50–0.67 mol) in tetrahydrofuran/toluene (1:1 v/v) is stirred at 110°C for 6–8 hours. Zinc chloride acts as a Lewis acid to polarize the amide bond, while potassium borohydride selectively reduces the carbonyl to a methylene group.

Step 2: Workup and Isolation

Post-reduction, the reaction is quenched with ice-cold 10% hydrochloric acid, basified to pH 11–12 with sodium hydroxide, and extracted with ethyl acetate. Evaporation yields the product as a light yellow oil (32.0 g per 36 g starting material).

Table 1: Optimization of Reaction Conditions

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Solvent | THF/Toluene | 2-MeTHF/Toluene |

| Temperature (°C) | 110 | 70 |

| Reaction Time (h) | 8 | 6 |

| Yield (%) | 85 | 78 |

Sulfur-Catalyzed Hydrogenation of N-[2-(7-Methoxy-1-Naphthyl)Ethyl]Acetamide

A scalable single-step process employs elemental sulfur (1:1 molar ratio) under hydrogen gas (50 psi) in ethanol at 80°C for 3–5 hours. This method avoids hazardous metal catalysts, achieving 92% purity with residual sulfur <0.1% (HPLC). The reaction mechanism involves sulfur-mediated hydrogen transfer, reducing imine intermediates to secondary amines.

Acetic Anhydride Acetylation of 2-(7-Methoxy-1-Naphthyl)Ethylamine

A low-yield (31%) but high-purity route involves acetylation with acetic anhydride under mildly acidic conditions (pH 1.5–5.5). Key steps include:

Friedel-Crafts Acylation of 7-Methoxy-Naphthalen-2-Ol

This innovative four-step synthesis starts with cost-effective 7-methoxy-naphthalen-2-ol (CAS 1078-19-9):

- Vilsmeier-Haack Formylation : Reaction with DMF/POCl₃ yields 7-methoxy-naphthalene-1-carbaldehyde (78% yield).

- Grignard Addition : Ethylmagnesium bromide adds to the aldehyde, forming a secondary alcohol.

- Oxidation : MnO₂ oxidizes the alcohol to a ketone.

- Reductive Amination : Reaction with propionamide and sodium cyanoborohydride gives the final product.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Safety Concerns |

|---|---|---|---|---|

| ZnCl₂/KBH₄ Reduction | 85 | 98 | 1,200 | Borohydride flammability |

| Sulfur Hydrogenation | 90 | 99 | 950 | H₂ gas handling |

| Acetic Anhydride Route | 31 | 99.5 | 2,800 | Corrosive conditions |

| Friedel-Crafts Acylation | 65 | 97 | 1,500 | POCl₃ toxicity |

The ZnCl₂/KBH₄ method offers the best balance of yield and cost, though sulfur hydrogenation is preferable for large-scale production due to lower reagent hazards. The Friedel-Crafts route, while longer, avoids tetralone intermediates, simplifying purification.

Industrial Applications and Patented Processes

Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, is pivotal in agomelatine manufacturing. Patent WO2012093402A1 details a sulfur-catalyzed process producing 500 kg batches with <0.5% impurities. Key industrial adaptations include:

- Solvent Recycling : Toluene is recovered via distillation (90% efficiency).

- Waste Management : ZnCl₂ residues are neutralized to ZnO for disposal.

- Continuous Flow Systems : Reduction steps are completed in 2 hours vs. 8 hours in batch reactors.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Agomelatine (N-(2-(7-Methoxy-1-Naphthalenyl)ethyl)acetamide)

- Molecular Formula: C₁₅H₁₇NO₂ .

- Molecular Weight : 243.30 g/mol.

- Key Differences :

- Acetamide vs. Propanamide : Shorter chain in Agomelatine enhances metabolic stability but may reduce membrane permeability compared to propanamide.

- Pharmacological Activity : Clinically used as a melatonin receptor agonist (MT₁/MT₂) and 5-HT₂C antagonist for major depressive disorder . The 7-methoxy group is essential for melatonin receptor affinity.

- Synthesis : DCC-mediated coupling of 2-(7-methoxy-1-naphthalenyl)ethylamine with acetic acid derivatives .

N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

- Molecular Formula: C₂₈H₂₇NO₂ .

- Molecular Weight : 409.52 g/mol.

- Key Differences: 6-Methoxy vs. 7-Methoxy: Altered substitution on naphthalene reduces melatonin receptor affinity but may enhance interactions with other targets (e.g., cyclooxygenase).

- Synthesis: DCC-mediated coupling of 6-methoxynaphthalene-2-propanoic acid with 2,2-diphenylethylamine .

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine

2-Propenamide, 2-Methyl-N-[(1R)-1-(1-Naphthalenyl)ethyl]-

- Molecular Formula: C₁₆H₁₇NO .

- Molecular Weight : 239.31 g/mol.

- Key Differences :

Critical Analysis of Substituent Effects

- Methoxy Position : 7-Methoxy (as in Agomelatine) is optimal for melatonin receptor binding, while 6-methoxy analogs may shift activity toward other targets (e.g., COX enzymes) .

- Amide Chain Length: Propanamide derivatives exhibit increased hydrophobicity vs.

- Aromatic Moieties : Diphenylethyl or indole groups introduce π-π stacking capabilities, favoring interactions with aromatic residues in enzyme active sites .

Biological Activity

Chemical Structure and Properties

Propanamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, also referred to as N-[2-(7-methoxynaphthalen-1-yl)ethyl]propanamide, is an organic compound with the molecular formula and a molecular weight of approximately 257.33 g/mol. The compound features a methoxy-substituted naphthalene ring and an ethyl chain linked through an amide bond, suggesting potential biological activities distinct from simpler amides or other naphthalene derivatives .

Pharmacological Potential

Research indicates that compounds similar to propanamide, particularly those featuring naphthalene structures, may exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the methoxy group at the 7-position of the naphthalene ring enhances its pharmacological profile by potentially influencing receptor binding and biological interactions.

Case Studies and Findings

-

Anticancer Activity

A study demonstrated that derivatives of naphthalene exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures to propanamide showed IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 . -

Mechanisms of Action

Flow cytometry analyses revealed that certain derivatives induced apoptosis in cancer cell lines through caspase activation pathways. The presence of electron-withdrawing groups (EWGs) in the aromatic system was crucial for enhancing biological activity . -

Comparative Studies

In comparative studies, propanamide's structural analogs exhibited varying degrees of activity against human leukemia cell lines (U-937, NB4). Some derivatives outperformed established chemotherapeutics like doxorubicin in terms of cytotoxicity .

Summary of Biological Activities

The following table summarizes some key findings regarding the biological activities associated with propanamide and its analogs:

| Activity Type | Effect | Cell Lines Tested | IC50 Values (µM) |

|---|---|---|---|

| Anticancer | Cytotoxic | MCF-7, MDA-MB-231 | 0.48 - 15.63 |

| Apoptosis Induction | Yes | U-937, NB4 | < 10 |

| Anti-inflammatory | Not specified | Not specified | Not specified |

Synthesis Methods

The synthesis of propanamide can be achieved through various methods involving the reaction of substituted naphthalenes with appropriate amine precursors under controlled conditions. The typical synthetic route includes:

Q & A

Basic: What are the optimized synthetic routes for N-(2-(7-methoxy-1-naphthalenyl)ethyl)propanamide, and how do reaction conditions influence yield?

Answer:

The synthesis involves multi-step organic reactions. A key intermediate is 7-methoxy-1-naphthalenyl ethanol, which undergoes alkylation with propargyl bromide in DMF using K₂CO₃ as a base . Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.

- Temperature : Room temperature avoids side reactions like over-alkylation.

- Purification : Ethyl acetate extraction followed by drying over anhydrous Na₂SO₄ improves purity (>90%) .

Monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures reaction completion. For final amidation, formamide or acetyl chloride derivatives are used under controlled pH to prevent hydrolysis .

Basic: What spectroscopic and crystallographic methods are most effective for structural elucidation?

Answer:

- NMR : ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm), naphthalene protons (δ 6.5–8.2 ppm), and amide NH (δ ~7.5 ppm) .

- X-ray crystallography : Resolves bond angles (e.g., C-N-C= ~120°) and dihedral angles in the naphthalene-ethyl-propanamide backbone .

- IR spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Advanced: How does N-(2-(7-methoxy-1-naphthalenyl)ethyl)propanamide interact with melatonin receptors, and what experimental models validate its agonist activity?

Answer:

The compound acts as a MT₁/MT₂ melatonin receptor agonist with selectivity over 5-HT receptors. Key methodologies include:

- Radioligand binding assays : Using ²¹⁵I-melatonin to measure IC₅₀ values (reported ~0.1 nM for MT₁) .

- In vivo models : Rodent forced-swim tests (FST) show reduced immobility time (10 mg/kg, IP), indicating antidepressant effects .

- Statistical validation : One-way ANOVA with Tukey HSD confirms significance (p < 0.05) between treatment and control groups .

Advanced: What computational approaches predict the compound’s conformational stability and binding affinity?

Answer:

- Molecular docking (AutoDock/Vina) : Simulates binding to MT₁ receptors, highlighting hydrophobic interactions with Phe179 and hydrogen bonds with His195 .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level, revealing energy minima for the ethyl-propanamide side chain .

- MD simulations : Assess stability in lipid bilayers (e.g., POPC membranes) over 100 ns trajectories .

Advanced: How are biological evaluations designed to mitigate variability in pharmacokinetic studies?

Answer:

- Dose standardization : IP administration in 1% hydroxyethyl-cellulose ensures consistent bioavailability .

- Control groups : Include vehicle (solvent-only) and positive controls (e.g., imipramine).

- Sample size : n ≥ 10 per group reduces Type II errors.

- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., O-demethylated derivatives) to account for inter-individual variability .

Advanced: How can researchers resolve contradictions in reported synthetic yields or purity?

Answer:

Discrepancies often arise from:

- Impurity sources : Unreacted propargyl bromide or residual DMF. Mitigate via silica gel chromatography .

- Analytical calibration : Use certified reference standards (e.g., Agomelatine, ACI 018000) for HPLC validation .

- Reproducibility protocols : Detailed logs of reaction times, solvent batches, and humidity control improve inter-lab consistency .

Advanced: What are the toxicological considerations for handling this compound in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.